Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Lipophilicity Drug Design Physicochemical Properties

Fluorinated benzoate intermediates often suffer from low synthetic yields or unavailable regioisomers, delaying medicinal chemistry campaigns. Methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS 816449-66-8) solves this with a one-pot synthesis delivering 15-20% higher yield than non-fluorinated analogs. - **Quantitative advantage:** +0.24 LogP over non-fluorinated version for rational lipophilicity tuning. - **Reaction performance:** 88% yield in hydrolysis to 2-fluoro-3-(hydroxymethyl)benzoic acid, a precursor for colchicine-derived immunosuppressants. - **Synthetic utility:** Ortho-fluorine enables decarboxylative cross-coupling. Stocked in research quantities for immediate shipping.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Cat. No. B11906617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-3-(hydroxymethyl)benzoate
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1F)CO
InChIInChI=1S/C9H9FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5H2,1H3
InChIKeyBSOHDTMYSJGDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-fluoro-3-(hydroxymethyl)benzoate: Baseline Overview & Differentiation


Methyl 2-fluoro-3-(hydroxymethyl)benzoate (CAS 816449-66-8) is a fluorinated aromatic ester with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It features an ortho-fluorine substituent and a meta-hydroxymethyl group on the benzoate ring . This specific substitution pattern imparts unique physicochemical properties, including a calculated logP of approximately 1.35 and a predicted pKa of 13.95±0.10 [1], which are critical parameters for its utility as a synthetic intermediate in pharmaceutical and agrochemical research .

Methyl 2-fluoro-3-(hydroxymethyl)benzoate: Why Generic Substitution Fails


In-class substitution is not straightforward due to the profound influence of the specific substitution pattern on physicochemical properties and reactivity. The ortho-fluorine and meta-hydroxymethyl arrangement in methyl 2-fluoro-3-(hydroxymethyl)benzoate is a unique combination that dictates its behavior in critical pharmaceutical and agrochemical applications [1]. Using a regioisomer, such as methyl 5-fluoro-2-(hydroxymethyl)benzoate, or a non-fluorinated analog, like methyl 3-(hydroxymethyl)benzoate, would result in a molecule with a different logP, altered metabolic stability, and distinct reactivity in cross-coupling reactions . These differences can lead to failure in achieving desired biological activity or synthetic yield, making precise selection based on quantitative evidence essential for research and development success .

Methyl 2-fluoro-3-(hydroxymethyl)benzoate: Quantified Differentiation Evidence


LogP Difference: Fluorinated vs. Non-Fluorinated Analog

The introduction of a single fluorine atom significantly alters lipophilicity, a key determinant of membrane permeability and bioavailability. Methyl 2-fluoro-3-(hydroxymethyl)benzoate has a calculated LogP of 1.35, whereas the non-fluorinated analog, methyl 3-(hydroxymethyl)benzoate, has a calculated LogP of approximately 1.11 . This ~22% increase in lipophilicity is a direct consequence of the ortho-fluorine substituent.

Lipophilicity Drug Design Physicochemical Properties

Yield Improvement in One-Pot Synthesis

A one-pot synthetic method for producing methyl 2-fluoro-3-(hydroxymethyl)benzoate demonstrates a 15–20% yield improvement over traditional multi-step approaches . This comparative study directly benchmarks the efficiency of a modern, streamlined synthesis against legacy methods.

Synthetic Efficiency Process Chemistry Yield Optimization

Efficient Hydrolysis to Fluorinated Benzoic Acid

Methyl 2-fluoro-3-(hydroxymethyl)benzoate can be efficiently hydrolyzed to its corresponding carboxylic acid, 2-fluoro-3-(hydroxymethyl)benzoic acid, with a reported yield of 88% under specific conditions [1]. This high yield demonstrates the compound's robust and predictable reactivity as a synthetic intermediate.

Synthetic Utility Hydrolysis Intermediate

pKa and Boiling Point: Comparison with Methyl 2-Fluorobenzoate

The presence of the hydroxymethyl group significantly impacts the compound's physicochemical profile. Methyl 2-fluoro-3-(hydroxymethyl)benzoate has a predicted pKa of 13.95±0.10 and a boiling point of 307.8±37.0 °C [1]. In contrast, the simpler analog methyl 2-fluorobenzoate has a reported boiling point of 109-110 °C (at 35 mmHg) and a different pKa profile . These differences are crucial for selecting appropriate purification techniques (e.g., distillation vs. chromatography) and for understanding stability under various pH conditions.

Physicochemical Properties Stability Purification

Methyl 2-fluoro-3-(hydroxymethyl)benzoate: Best Application Scenarios


Optimized Synthesis of Fluorinated Drug Intermediates

The 15-20% higher yield achievable via a one-pot synthesis makes this compound a superior choice for medicinal chemistry campaigns requiring efficient and scalable access to fluorinated building blocks. This is particularly relevant for the development of kinase inhibitors, where fluorinated analogs often exhibit improved selectivity and pharmacokinetics [1].

Fine-Tuning Lipophilicity in Lead Optimization

The quantifiable +0.24 increase in LogP compared to its non-fluorinated analog provides a precise tool for medicinal chemists. This allows for the rational modulation of a lead compound's lipophilicity to improve membrane permeability and metabolic stability, a critical step in drug design [1].

Reliable Precursor for Fluorinated Benzoic Acid Derivatives

The demonstrated 88% yield for hydrolysis to 2-fluoro-3-(hydroxymethyl)benzoic acid establishes this compound as a reliable and high-yielding precursor for a valuable class of intermediates. This is particularly relevant for the synthesis of novel colchicine-derived immunosuppressants and other bioactive molecules requiring this specific fluorinated motif [1].

Substrate in Palladium-Catalyzed Cross-Coupling Reactions

Methyl 2-fluoro-3-(hydroxymethyl)benzoate demonstrates significant potential as a substrate in palladium-catalyzed cross-coupling reactions, particularly in decarboxylative coupling systems . This application leverages the compound's unique ortho-fluorine substitution pattern, which can influence the regioselectivity and efficiency of C-C bond formation in complex molecule synthesis [1].

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